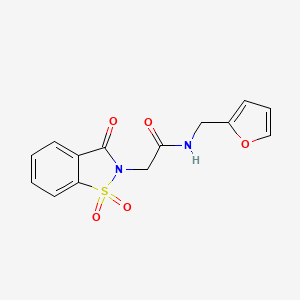
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzisothiazole ring fused with a sulfone group, and an acetamide moiety linked to a furan ring. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: The initial step often involves the cyclization of ortho-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions to form the benzisothiazole ring.
Oxidation to Sulfone: The benzisothiazole intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.
Acetamide Formation: The acetamide moiety is introduced by reacting the sulfone intermediate with chloroacetyl chloride in the presence of a base like triethylamine.
Furan Ring Attachment: Finally, the furan ring is attached via a nucleophilic substitution reaction using 2-furylmethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the furan ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Sulfide derivatives of the benzisothiazole ring.
Substitution Products: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its efficacy as an anti-inflammatory agent and its role in modulating various biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The benzisothiazole ring can bind to enzyme active sites, inhibiting their activity. The sulfone group enhances the compound’s binding affinity and stability, while the furan ring can participate in additional interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Lacks the furan ring, making it less versatile in biological applications.
N-(2-furylmethyl)acetamide: Lacks the benzisothiazole ring, reducing its potential as an enzyme inhibitor.
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide: Substitutes the furan ring with a methyl group, altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the benzisothiazole ring and the furan ring in 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential in scientific research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVAPWXTNXCXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
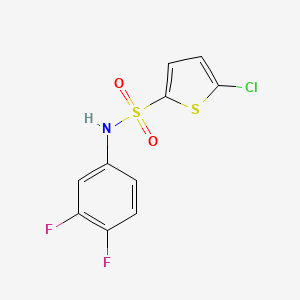
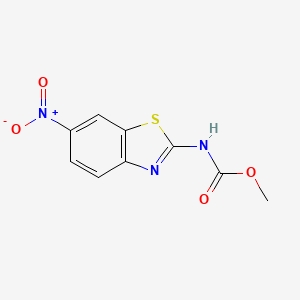
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
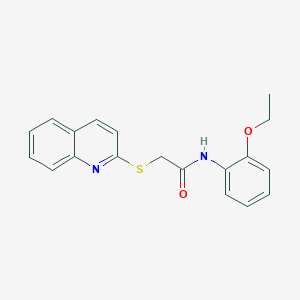
![PROPAN-2-YL 2-[(4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5723452.png)
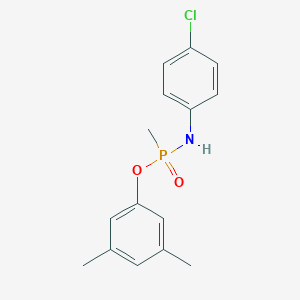
![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)
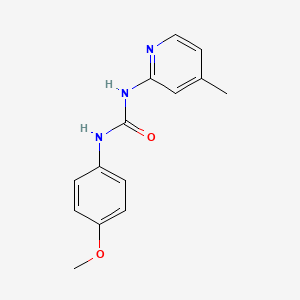
![N~1~-(3-CHLOROPHENYL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5723486.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5723494.png)
![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)
![4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
